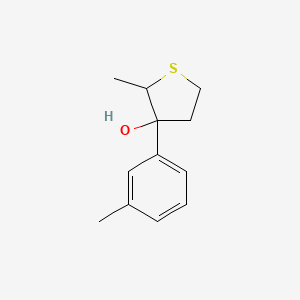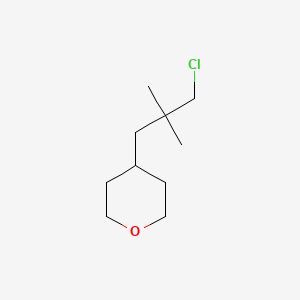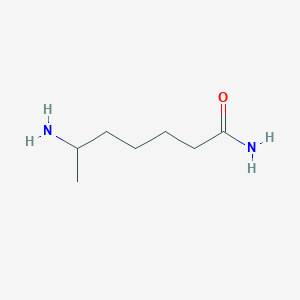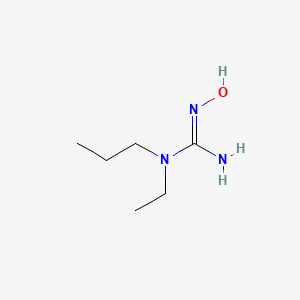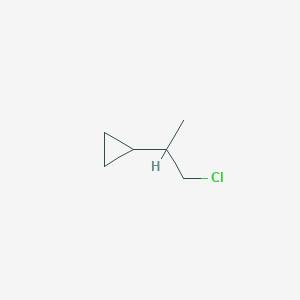
(1-Chloropropan-2-YL)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropropan-2-YL)cyclopropane is an organic compound with the molecular formula C6H11Cl. It is a cyclopropane derivative where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopropane typically involves the reaction of cyclopropane with a chlorinated propyl derivative under specific conditions. One common method is the reaction of cyclopropane with 1-chloropropane in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropan-2-YL)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Formation of (1-Hydroxypropan-2-YL)cyclopropane.
Oxidation: Formation of (1-Oxopropan-2-YL)cyclopropane.
Reduction: Formation of propylcyclopropane.
Scientific Research Applications
(1-Chloropropan-2-YL)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chloropropan-2-YL)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound, which lacks the chlorinated propyl group.
(1-Bromopropan-2-YL)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Hydroxypropan-2-YL)cyclopropane: The hydroxyl analog of (1-Chloropropan-2-YL)cyclopropane.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloropropan-2-ylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
InChI Key |
CVDTZMFTOSCDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



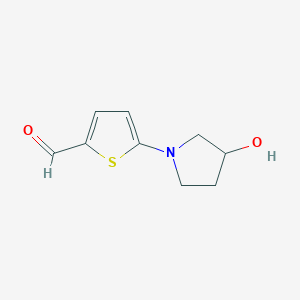
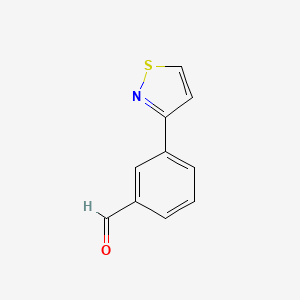

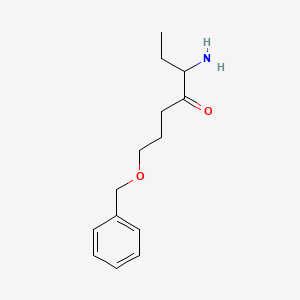
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
